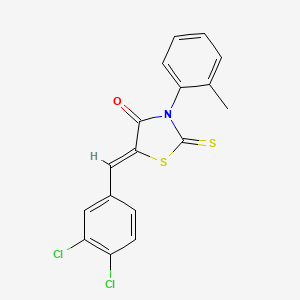

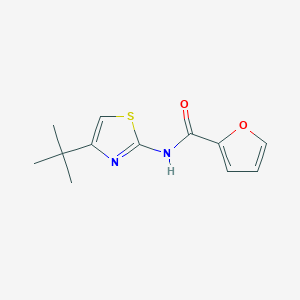

5-(3,4-dichlorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thiazolidinone, a class with varied biological activities and significant chemical properties. It is synthesized primarily through Knoevenagel condensation and has been explored for its potential in various fields, excluding drug use and dosage information.

Synthesis Analysis

Thiazolidinones are typically synthesized via Knoevenagel condensation, involving the reaction of aldehydes with thiazolidinedione under basic conditions. This method is fundamental in producing various derivatives, including the subject compound, which undergoes specific substitutions to attain desired functionalities and structural features.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by X-ray diffraction and NMR spectroscopy, revealing non-planar geometries and specific intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and reactivity (Khelloul et al., 2016). The dihedral angles between aromatic rings and the positioning of substituents significantly influence the compound's electronic properties and biological activity.

Scientific Research Applications

Crystal Structure and Computational Studies

One significant area of research involves the analysis of similar thiazolidin-4-one derivatives' crystal structures and computational studies. For instance, a study conducted by Khelloul et al. (2016) characterized a thiazolidin-4-one derivative using X-ray single crystal diffraction and NMR spectra. Theoretical investigations were performed to compare the X-ray structure with computational models, highlighting the non-planar structure and the molecule's intra- and intermolecular contacts, which are essential for understanding its interactions and reactivity in various contexts Khelloul et al., 2016.

Anticancer and Antiangiogenic Effects

Research on thioxothiazolidin-4-one derivatives has also explored their potential anticancer and antiangiogenic effects. Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives and investigated their effects on tumor growth and angiogenesis using mouse models. The study demonstrated significant reductions in tumor volume and cell number, alongside strong antiangiogenic effects, suggesting these derivatives as potential candidates for anticancer therapy Chandrappa et al., 2010.

Antimicrobial Activity

Another critical application area is the development of antimicrobial agents. B'Bhatt and Sharma (2017) synthesized novel compounds containing the 2-thioxothiazolidin-4-one derivative and evaluated their antibacterial and antifungal activities. Their findings indicated variable and modest activities against several bacterial and fungal strains, pointing to the potential use of these compounds in developing new antimicrobial treatments B'Bhatt and Sharma, 2017.

properties

IUPAC Name |

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NOS2/c1-10-4-2-3-5-14(10)20-16(21)15(23-17(20)22)9-11-6-7-12(18)13(19)8-11/h2-9H,1H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRRABVXOJADMN-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-(3,4-dichlorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5505772.png)

![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)